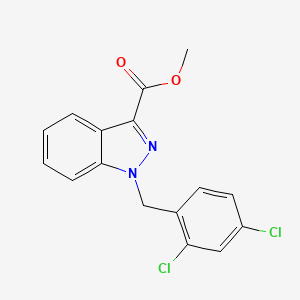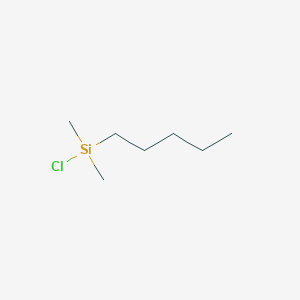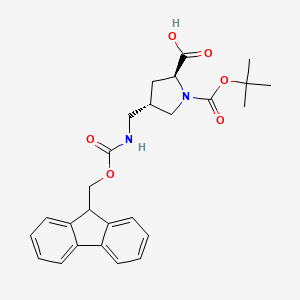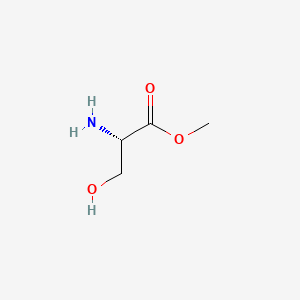![molecular formula C8H7N3 B3180718 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile CAS No. 267413-07-0](/img/structure/B3180718.png)
2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile
描述
2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active
作用机制
Target of Action
The primary targets of 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile derivatives are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases that play crucial roles in various biological processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound derivatives inhibit FGFRs, thereby preventing these downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by this compound derivatives affects several biochemical pathways. The most significant of these is the FGF–FGFR axis , which regulates organ development, cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, these compounds disrupt the FGF–FGFR axis, leading to changes in these biological processes .
Pharmacokinetics
In vitro studies have ascertained the stability of similar compounds in both simulated gastric fluid and simulated intestinal fluid . This suggests that these compounds may have favorable ADME properties, which could impact their bioavailability.
Result of Action
The inhibition of FGFRs by this compound derivatives can lead to various molecular and cellular effects. For instance, these compounds have been shown to inhibit cell proliferation and induce apoptosis in breast cancer cells . They also significantly inhibit the migration and invasion of these cells .
生化分析
Biochemical Properties
2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions inhibit the downstream signaling pathways, such as RAS-MEK-ERK and PI3K-Akt, which are essential for cell proliferation and survival .
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In breast cancer cells (4T1), this compound inhibits cell proliferation and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-metastatic agent . The compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, blocking the activation of downstream signaling pathways . The compound also modulates gene expression by affecting transcription factors involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its inhibitory activity against FGFRs . Long-term studies have shown that it can sustain its effects on cellular function, including the inhibition of cell proliferation and induction of apoptosis, over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may exhibit toxic effects, including weight loss and organ toxicity . These findings underscore the importance of optimizing dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and efficacy, influencing its therapeutic potential .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, enhancing its inhibitory effects on FGFRs . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with FGFRs and other signaling molecules . Post-translational modifications, such as phosphorylation, can further influence its localization and activity, directing it to specific cellular compartments .
属性
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-4-6-3-7-1-2-10-8(7)11-5-6/h3,5H,1-2H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNOCUCGEQCHBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663763 | |
| Record name | 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267413-07-0 | |
| Record name | 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


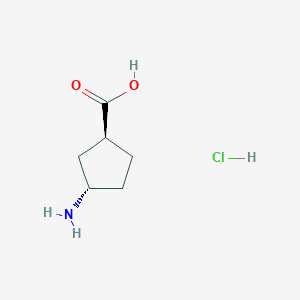
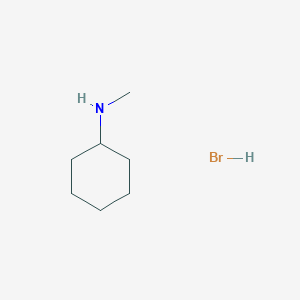
![2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic Acid](/img/structure/B3180644.png)
![6-Bromo-1,3-dimethyl-1h-imidazo[4,5-b]pyridin-2(3h)-one](/img/structure/B3180663.png)
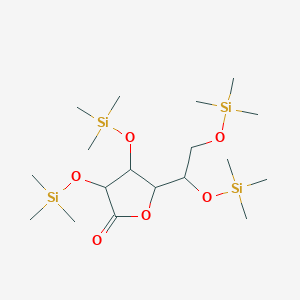
![1-methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3180674.png)
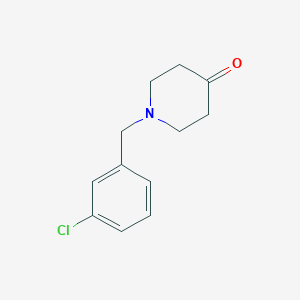
![2-Chloro-1-[4-[4-(2-chloroacetyl)phenyl]phenyl]ethanone](/img/structure/B3180682.png)
